molecular formula C17H24N4O3S B8268382 Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate CAS No. 2170746-95-7

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate

Cat. No.: B8268382
CAS No.: 2170746-95-7
M. Wt: 364.5 g/mol
InChI Key: BEJVKNKQDAKPCR-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its complex structure and potential applications in various scientific fields. This compound features a spirocyclic structure, an ethyl ester group, and a methylthio substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The starting materials, such as a suitable diketone and an amino compound, undergo condensation reactions to form the pyrimidine ring.

  • Spirocyclic Intermediate Synthesis: : The formation of the spirocyclic intermediate involves cyclization reactions under specific conditions.

  • Introduction of the Ethyl Ester Group: : Esterification reactions introduce the ethyl ester group into the molecule.

  • Addition of the Methylthio Group: : This is achieved through substitution reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound requires optimizing reaction conditions to enhance yield and purity, which includes:

  • Catalysts: : Use of efficient catalysts to speed up reactions.

  • Temperature and Pressure Control: : Optimizing temperature and pressure for each reaction step.

  • Purification Techniques: : Implementation of purification methods like crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at various functional groups, including the carbonyl and ester groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Alkyl halides, acyl chlorides, and thiolating agents for substitution reactions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones derived from the methylthio group.

  • Reduction Products: : Alcohols and amines derived from the reduction of esters and carbonyl groups.

  • Substitution Products: : Various substituted pyrimidines with altered functional groups.

Scientific Research Applications

Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate has a range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its potential therapeutic effects and pharmacological properties.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Inhibition or activation of specific biochemical pathways, depending on the target and mode of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylthio)-4-(1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate

  • Methyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate

  • Ethyl 2-(ethylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate

Uniqueness

The compound's uniqueness lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

There you have it—a deep dive into the intriguing world of this compound! Feel free to ask about any other curiosities.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-24-15(23)12-9-18-16(25-2)20-14(12)21-10-13(22)19-11-17(21)7-5-4-6-8-17/h9H,3-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJVKNKQDAKPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170746-95-7
Record name 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undec-1-yl)-5-Pyrimidinecarboxylic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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